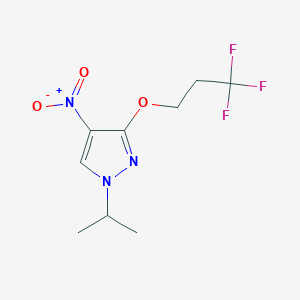
Borane, bis(pentafluorophenyl)phenyl-
概要
説明
Borane, bis(pentafluorophenyl)phenyl- is a compound known for its high Lewis acidity and remarkable reactivity. It was first reported in 1995 and has since been widely used in various chemical applications due to its ability to incorporate Lewis acidic –B(C6F5)2 groups into complex structures . This compound is often referred to as “Piers’ borane” in the literature .
準備方法
The synthesis of borane, bis(pentafluorophenyl)phenyl- involves the reaction of pentafluorophenyl Grignard reagent with boron trichloride, followed by hydrolysis . The reaction conditions typically include the use of an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity .
化学反応の分析
Borane, bis(pentafluorophenyl)phenyl- undergoes various types of chemical reactions, including:
Hydroboration: This reaction involves the addition of borane to alkenes or alkynes, forming organoboranes.
Lewis Acid Catalysis: The compound acts as a Lewis acid catalyst in various organic transformations, such as olefin polymerization and bond cleavage reactions.
Small Molecule Activation: It can activate small molecules like hydrogen and silanes through sigma-bond metathesis.
Common reagents used in these reactions include alkenes, alkynes, hydrogen, and silanes. The major products formed depend on the specific reaction but often include organoboranes and other boron-containing compounds .
科学的研究の応用
Borane, bis(pentafluorophenyl)phenyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of borane, bis(pentafluorophenyl)phenyl- involves its high Lewis acidity, which allows it to act as a catalyst in various chemical reactions. The compound can activate small molecules through sigma-bond metathesis, facilitating the formation of new bonds and the cleavage of existing ones . Its molecular targets include alkenes, alkynes, hydrogen, and silanes, and the pathways involved often lead to the formation of organoboranes and other boron-containing compounds .
類似化合物との比較
Similar compounds to borane, bis(pentafluorophenyl)phenyl- include:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and use in olefin polymerization.
Boron trihalides (BF3, BCl3): These compounds also exhibit high Lewis acidity and are used in various chemical reactions.
Tetrakis(pentafluorophenyl)borate anion: Used in olefin polymerization and other fields.
Borane, bis(pentafluorophenyl)phenyl- is unique due to its ability to incorporate Lewis acidic –B(C6F5)2 groups into complex structures and its high reactivity in hydroboration and small molecule activation .
特性
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)-phenylborane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H5BF10/c20-9-7(10(21)14(25)17(28)13(9)24)19(6-4-2-1-3-5-6)8-11(22)15(26)18(29)16(27)12(8)23/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGYNXNSBCFBSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H5BF10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462511 | |
| Record name | Borane, bis(pentafluorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148892-98-2 | |
| Record name | Borane, bis(pentafluorophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.2.0]octa-1,3,5-triene, 2,5-dibromo-](/img/structure/B3047839.png)


![Methyl 7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3047845.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047847.png)



![3-methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B3047853.png)

![Methyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3047855.png)



